Methyl arachidonate

説明

This compound has been reported in Sarcophyton elegans, Sarcophyton crassocaule, and Marchantia polymorpha with data available.

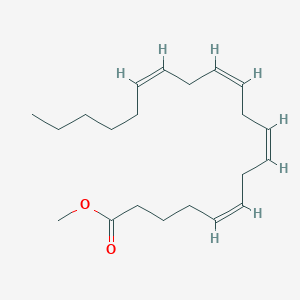

Structure

3D Structure

特性

IUPAC Name |

methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDNKMQBYGNIW-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015890 | |

| Record name | Methyl arachidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-89-4 | |

| Record name | Methyl arachidonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl arachidonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl arachidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ARACHIDONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AF6IJ1IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Methyl Arachidonate for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl arachidonate, a crucial polyunsaturated fatty acid methyl ester used in a wide range of research applications. This compound serves as a key intermediate in the synthesis of various bioactive molecules and is a fundamental tool for studying lipid metabolism and signaling pathways. This document outlines prominent synthesis methodologies, presents quantitative data for comparison, details experimental protocols, and visualizes key pathways and workflows.

Core Synthesis Strategies and Quantitative Analysis

The synthesis of this compound can be broadly categorized into chemical and enzymatic methods. Chemical syntheses often provide high yields and purity, while enzymatic methods offer specificity and milder reaction conditions. The choice of method typically depends on the desired purity, yield, scale, and the availability of starting materials and equipment.

| Synthesis Method | Key Intermediates/Starting Materials | Catalyst/Reagents | Overall Yield | Isotopic Purity | Reference |

| Chemical Synthesis via Acetylenic Intermediates | 1-heptyne, 4-chlorobutanol | Grignard Reagents, Lindlar Catalyst | ~11% | >91% (for deuterated) | [1][2] |

| Stereoselective Synthesis via C3 Homologation | Hexanal | Phosphonium salt, Sodium bis(trimethylsilyl)amide | 58% | Not specified | [3][4] |

| Enzymatic Acylation | Arachidonic acid, Glycine tert-butyl ester | Candida antarctica lipase B | 75% (product formation) | Not specified | [5] |

| Esterification of Arachidonic Acid | Arachidonic acid | Diazomethane or Methanol with acid/base catalyst | High (often quantitative) | Not applicable |

Experimental Protocols

Chemical Synthesis via Acetylenic Intermediates

This classical approach involves the construction of the 20-carbon chain with its four cis-double bonds through a series of coupling reactions of smaller acetylenic fragments.

Methodology:

-

Grignard Coupling: The synthesis begins with the coupling of the Grignard derivative of 1-heptyne with a suitable chloro-compound to build the carbon backbone. This process is repeated with different building blocks to introduce the necessary carbon atoms for the final arachidonate chain.

-

Introduction of Acetylenic Bonds: The key feature of this method is the use of acetylenic (triple) bonds as precursors to the cis-double bonds.

-

Reduction to cis-Double Bonds: The tetraacetylenic precursor is then partially hydrogenated using a Lindlar catalyst. This specific catalyst is crucial for the stereoselective reduction of the triple bonds to cis-double bonds, avoiding over-reduction to single bonds or formation of trans-isomers.

-

Esterification: The resulting arachidonic acid is then esterified to this compound. A common method is the use of diazomethane, which provides a clean and high-yielding conversion.

-

Purification: The final product is purified using a combination of reverse-phase chromatography and silver resin chromatography to separate the desired this compound from any remaining starting materials or byproducts.

Stereoselective Synthesis via C3 Homologation

This more modern and efficient method allows for the construction of the arachidonate backbone with high stereocontrol.

Methodology:

-

Ylide Formation: A suitable phosphonium salt is treated with a strong base, such as sodium bis(trimethylsilyl)amide, to generate the corresponding ylide.

-

Wittig Reaction: The ylide is then reacted with an aldehyde (e.g., hexanal) in a Wittig reaction to form a cis-double bond and extend the carbon chain by three carbons (C3 homologation).

-

Iterative Homologation: This process of ylide formation and Wittig reaction is repeated sequentially to build the entire polyunsaturated carbon chain of arachidonic acid with the correct cis-stereochemistry at each double bond.

-

Esterification: The final carboxylic acid is esterified to the methyl ester, for example, using diazomethane.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of fatty acid esters.

Methodology:

-

Enzyme Selection: Lipases are commonly used for esterification and transesterification reactions. Candida antarctica lipase B has been shown to be effective in the acylation of glycine with arachidonic acid, suggesting its potential for direct esterification with methanol.

-

Reaction Setup: The arachidonic acid (or a simple ester like ethyl arachidonate) is incubated with a large excess of methanol in the presence of the lipase. The reaction is typically carried out in an organic solvent to improve substrate solubility and enzyme stability.

-

Product Formation: The lipase catalyzes the formation of the methyl ester bond. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: After the reaction, the enzyme is typically removed by filtration, and the product is purified from the reaction mixture using chromatography.

Key Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the chemical synthesis of this compound and its central role in the eicosanoid signaling pathway.

Caption: General workflow for the chemical synthesis of this compound.

This compound is a stable precursor to arachidonic acid, which is a key player in inflammatory and signaling pathways. Once hydrolyzed to free arachidonic acid, it is metabolized by several enzymes to produce a variety of potent signaling molecules known as eicosanoids.

References

Physicochemical Properties of Methyl Arachidonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl arachidonate, the methyl ester of the omega-6 polyunsaturated fatty acid arachidonic acid, is a molecule of significant interest in biomedical research and drug development. As a key intermediate in the arachidonic acid cascade, its physicochemical properties and biological activities are crucial for understanding inflammatory processes, cell signaling, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its involvement in key signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₃₄O₂ | [1][2] |

| Molecular Weight | 318.49 g/mol | [1] |

| CAS Number | 2566-89-4 | |

| Appearance | Liquid | |

| Density | ~0.9168 g/cm³ at 20°C | N/A |

| Refractive Index | ~1.486 | N/A |

| Boiling Point | 200-205 °C at 1-2 Torr | N/A |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Practically insoluble | |

| Ethanol | Miscible | N/A |

| Chloroform | Soluble (50 mg/mL) | N/A |

| Dimethylformamide (DMF) | Miscible | N/A |

| Dimethyl sulfoxide (DMSO) | Miscible | N/A |

Stability and Storage

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | |

| Storage Conditions | Store under an inert gas (e.g., argon or nitrogen) in a tightly sealed container, protected from light. | N/A |

| Stability | Stable for at least one year when stored properly. Prone to oxidation upon exposure to air and light. | N/A |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound, as well as its synthesis and analysis.

Determination of Freezing Point

As this compound is a liquid at room temperature, its freezing point is a more relevant parameter than its melting point.

Principle: The freezing point is the temperature at which a liquid transitions to a solid. This is determined by cooling the sample and observing the temperature at which crystallization begins and ends.

Apparatus:

-

Cooling bath (e.g., dry ice/acetone or a cryostat)

-

Small test tube or sample vial

-

Calibrated low-temperature thermometer or thermocouple

-

Stirring rod or magnetic stirrer

Procedure:

-

Place a small sample (1-2 mL) of this compound into a clean, dry test tube.

-

Insert a calibrated thermometer or thermocouple into the sample, ensuring the bulb or sensor is fully immersed.

-

Place the test tube in a cooling bath.

-

Gently and continuously stir the sample to ensure uniform cooling and prevent supercooling.

-

Record the temperature at regular intervals.

-

The freezing point is the temperature at which the first crystals appear and remains constant while the substance freezes. Record the temperature range from the initial crystal formation to the complete solidification of the sample.

Determination of Solubility

Principle: The solubility of a substance is determined by adding it in small increments to a known volume of solvent until no more solute dissolves, creating a saturated solution.

Apparatus:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer or magnetic stirrer

-

Centrifuge (optional)

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

-

Prepare a series of vials containing a fixed volume of the solvent of interest (e.g., 1 mL).

-

Add a small, accurately weighed amount of this compound to the first vial.

-

Vortex or stir the mixture vigorously for a set period (e.g., 30 minutes) at a controlled temperature.

-

Visually inspect the solution for any undissolved material.

-

If the sample has completely dissolved, add another small, weighed amount and repeat the mixing process.

-

Continue this process until a saturated solution is formed (i.e., undissolved this compound is visible).

-

For a more quantitative measurement, after saturation is reached, centrifuge the solution to pellet any undissolved solute.

-

Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical technique, such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or HPLC.

Synthesis: Acid-Catalyzed Esterification of Arachidonic Acid

Principle: Arachidonic acid is converted to its methyl ester via an acid-catalyzed esterification reaction with methanol.

Materials:

-

Arachidonic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other acid catalyst like HCl in methanol)

-

Anhydrous sodium sulfate

-

Hexane or diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of arachidonic acid in an excess of anhydrous methanol in a round-bottom flask. A typical ratio is 1:20 (w/v).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the methanol volume) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in hexane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Analysis by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Fatty acid methyl esters (FAMEs) are volatile and well-suited for GC analysis.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol or cyanopropyl stationary phase)

-

Autosampler and data acquisition system

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like hexane (e.g., 1 mg/mL). If analyzing a mixture, ensure the concentration is within the linear range of the detector.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min. The final temperature should be held for several minutes to ensure all components elute.

-

Injection Volume: 1 µL

-

Split Ratio: Typically 50:1 to 100:1, depending on the sample concentration.

-

-

Analysis: Inject the sample and record the chromatogram. The retention time of the this compound peak can be used for identification by comparison with a known standard. The peak area can be used for quantification.

Signaling Pathways and Biological Activity

This compound is not merely an esterified form of arachidonic acid but also an active signaling molecule. It is a modulator of the G-protein coupled receptor GPR72 and a potent activator of Protein Kinase C (PKC). Its metabolism is intricately linked to the arachidonic acid cascade.

Arachidonic Acid Cascade

This compound can be hydrolyzed to arachidonic acid, which then enters the well-established arachidonic acid cascade. This pathway leads to the production of a wide array of bioactive lipid mediators, including prostaglandins, thromboxanes, and leukotrienes, which are key players in inflammation and other physiological processes.

References

The Role of Methyl Arachidonate in Cellular Signaling: A Technical Guide

Abstract

Methyl arachidonate, the methyl ester of the omega-6 polyunsaturated fatty acid arachidonic acid, serves as a critical molecular tool in the study of cellular signaling. While not a primary signaling molecule itself, its high cell permeability allows it to act as an efficient intracellular delivery vehicle for arachidonic acid. Upon entry into the cell, this compound is rapidly hydrolyzed by cellular esterases, releasing free arachidonic acid, which then becomes the substrate for a complex and vital signaling network known as the arachidonic acid cascade. This guide provides an in-depth exploration of the signaling pathways initiated by arachidonic acid, presents key quantitative data for the enzymes and receptors involved, details common experimental protocols utilizing this compound, and visualizes these complex systems to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: this compound as a Precursor to a Signaling Cascade

Arachidonic acid (AA) is a 20-carbon polyunsaturated fatty acid that is typically esterified in the sn-2 position of membrane phospholipids, keeping its free concentration in the cytosol very low.[1][2] Cellular stimulation by a variety of mechanical, chemical, or pathological signals activates phospholipase A2 (PLA2), which hydrolyzes the ester bond and releases free AA into the cytoplasm.[2][3] This release is the rate-limiting step for the generation of a powerful class of lipid signaling molecules, the eicosanoids.

In a research context, directly applying free arachidonic acid to cell cultures can be inefficient due to its poor solubility and charge. This compound (Me-AA) is widely used to bypass this limitation.[4] As a more lipophilic and uncharged molecule, it readily crosses the plasma membrane. Intracellular carboxylesterases then cleave the methyl ester, liberating free arachidonic acid and making it available to the metabolic enzymes that initiate signaling cascades. Studies have shown that the cellular effects observed after treatment with this compound are indeed mediated by its conversion to arachidonic acid and subsequent metabolism.

The Arachidonic Acid Signaling Cascade

Once released, free arachidonic acid is metabolized by three major enzymatic pathways: the Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP) pathways.

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert AA into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then rapidly converted by specific synthases into various prostanoids, including Prostaglandins (e.g., PGE2, PGD2) and Thromboxanes (e.g., TXA2). These molecules are crucial mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce molecular oxygen into AA to form hydroperoxyeicosatetraenoic acids (HPETEs). These are subsequently converted to hydroxyeicosatetraenoic acids (HETEs) or leukotrienes (LTs). Leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent mediators of inflammation, bronchoconstriction, and immune cell chemotaxis, playing a significant role in asthma and allergic rhinitis.

-

Cytochrome P450 (CYP) Pathway: CYP epoxygenases metabolize AA to epoxyeicosatrienoic acids (EETs), while CYP hydroxylases produce HETEs. These metabolites are involved in regulating vascular tone, renal function, and inflammation.

The intricate interplay of these pathways is visualized in the diagram below.

Downstream Cellular Signaling: The Prostaglandin E2 Example

The eicosanoids produced from arachidonic acid metabolism exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. A well-studied example is the signaling initiated by Prostaglandin E2 (PGE2), which can bind to four distinct receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling pathways.

-

EP2 and EP4 Receptors: These receptors couple to the Gαs protein, which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), modulating gene expression.

-

EP1 Receptor: This receptor couples to Gαq, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

EP3 Receptor: This receptor primarily couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The signaling pathway for the EP4 receptor is illustrated below.

Quantitative Data in Arachidonate Signaling

The efficiency and specificity of the arachidonic acid cascade are determined by the kinetic properties of the metabolic enzymes and the binding affinities of the eicosanoids for their receptors. Understanding these quantitative parameters is crucial for designing targeted therapeutic interventions.

Table 1: Kinetic Parameters of Key Metabolic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Notes |

| Soybean Lipoxygenase-1 | Arachidonic Acid | 8.5 ± 0.5 | kcat = 225 ± 7 s⁻¹ | Soybean | First oxygenation step at pH 10.0. |

| Human 5-Lipoxygenase | Arachidonic Acid | ~7 (molar fraction) | 25.76 µmol/min/mg | Human | Reaction performed in mixed micelles. |

| Ovine COX-1 | Arachidonic Acid | ~5 | - | Ovine | - |

| Human COX-2 | Arachidonic Acid | ~5 | - | Human | - |

Note: Kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and the presence of co-factors or allosteric modulators.

Table 2: Binding Affinities of Eicosanoid Receptors

| Receptor | Ligand | Kd or Ki (nM) | Receptor Type | Notes |

| BLT1 | Leukotriene B4 (LTB4) | ~1.1 | GPCR | High-affinity LTB4 receptor. |

| BLT2 | Leukotriene B4 (LTB4) | ~23 | GPCR | Low-affinity LTB4 receptor. |

| CysLT1 | Leukotriene D4 (LTD4) | High Affinity (nM range) | GPCR | Target of -lukast drugs. Potency: LTD4 > LTC4 > LTE4. |

| CysLT2 | Leukotriene C4/D4 | Moderate Affinity | GPCR | LTC4 and LTD4 have roughly equal affinity. |

| CRTH2 (DP2) | Prostaglandin D2 (PGD2) | 2.5 and 109 | GPCR | Exhibits high and low affinity binding sites. |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a stronger interaction.EC50, the concentration for half-maximal effective response, is also commonly used but reflects functional potency, not just binding.

Experimental Protocols

Protocol for Cell Treatment with this compound

This protocol describes the preparation and application of this compound to cultured cells to study the effects of its metabolite, arachidonic acid.

-

Stock Solution Preparation:

-

Dissolve this compound in an anhydrous organic solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots under nitrogen or argon at -80°C to prevent oxidation.

-

-

Preparation of Fatty Acid-BSA Complex:

-

For cell culture experiments, free fatty acids must be complexed to a carrier protein, typically bovine serum albumin (BSA), to ensure solubility and delivery.

-

Prepare a 10% (w/v) fatty-acid-free BSA solution in serum-free culture medium or PBS. Warm this solution to 37°C.

-

Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A common molar ratio is 3:1 to 6:1 (fatty acid:BSA).

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile-filter the final complex through a 0.22 µm filter.

-

-

Cell Treatment:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare final treatment media by diluting the fatty acid-BSA complex into complete or serum-free culture medium. Typical final concentrations of this compound range from 10 µM to 100 µM.

-

Include a vehicle control containing the same final concentration of BSA and the organic solvent used for the stock solution.

-

Remove the existing medium from the cells and replace it with the treatment or control medium.

-

Incubate for the desired time period (e.g., 30 minutes for rapid signaling events, or 24-72 hours for effects on gene expression or cell viability).

-

Protocol for Eicosanoid Measurement by LC-MS/MS

This protocol outlines the extraction and quantification of eicosanoids from cell culture supernatant following stimulation.

-

Sample Collection:

-

After cell treatment, collect the culture medium into a new tube.

-

Add an internal standard mixture (containing deuterated versions of the eicosanoids of interest) to each sample to correct for extraction loss and ionization variability.

-

Add methanol to a final concentration of ~10-15% to precipitate proteins.

-

Centrifuge at ~2000 rpm for 5 minutes to pellet cells and debris.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE column by washing with 2 mL of methanol followed by 2 mL of water.

-

Load the supernatant onto the conditioned column.

-

Wash the column with 2 mL of 10% methanol to remove salts and polar impurities.

-

Elute the eicosanoids with 1-2 mL of 100% methanol.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the methanol eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Perform chromatographic separation using a gradient of acidified water/acetonitrile.

-

Detect and quantify the eicosanoids using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

-

Protocol for Western Blot Analysis of MAPK/ERK Activation

This workflow details the analysis of a key downstream signaling pathway, the phosphorylation of ERK1/2 (p44/42 MAPK), in response to arachidonic acid-mediated signaling.

-

Cell Lysis and Protein Quantification:

-

Following cell treatment, place the culture plate on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration. Mix the protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and perform electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer and Blocking:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.

-

-

Re-probing for Total Protein (Loading Control):

-

To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-ERK1/2) or a housekeeping protein like β-actin or GAPDH.

-

Quantify band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.

-

Conclusion

This compound is an indispensable tool for the investigation of eicosanoid signaling. By providing a reliable method for intracellular delivery of arachidonic acid, it allows researchers to probe the complex enzymatic pathways and receptor-mediated responses that govern a vast array of physiological and pathological processes, from inflammation and immunity to cardiovascular homeostasis and pain. A thorough understanding of the downstream signaling events, supported by quantitative kinetic and binding data and robust experimental protocols, is essential for the continued development of novel therapeutics that target this critical signaling nexus.

References

- 1. Prostaglandin E2 receptor subtypes, EP1, EP2, EP3 and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Human cyclooxygenase-1 activity and its responses to COX inhibitors are allosterically regulated by nonsubstrate fatty acids | Semantic Scholar [semanticscholar.org]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

"methyl arachidonate and protein kinase C activation"

An In-depth Technical Guide to the Activation of Protein Kinase C by Methyl Arachidonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanisms by which this compound influences the activation of Protein Kinase C (PKC), a critical family of enzymes in cellular signal transduction. It consolidates current research on the indirect nature of this activation, which is primarily mediated through the enzymatic conversion of this compound to arachidonic acid and its subsequent metabolism. This document details the signaling pathways, presents quantitative data from key studies, and provides standardized protocols for relevant experimental procedures. The aim is to furnish researchers and drug development professionals with a detailed resource for investigating the complex interplay between fatty acid metabolism and PKC-mediated signaling pathways.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[1] Their activation is a tightly controlled event, classically dependent on second messengers like diacylglycerol (DAG) and intracellular calcium (Ca²⁺).[2] Emerging evidence has highlighted a significant regulatory role for unsaturated fatty acids, particularly arachidonic acid (AA).[3][4] this compound, the methyl ester of arachidonic acid, has also been identified as a modulator of PKC activity. However, its mechanism of action is distinct and largely indirect.

In in vitro assays using purified PKC, methyl esters of unsaturated fatty acids are generally poor activators.[5] In contrast, within intact cells, such as platelets, this compound is as potent as arachidonic acid in activating PKC. This discrepancy points to a cellular mechanism where this compound is first metabolized to arachidonic acid, which then acts as the proximate activator or is further converted into bioactive eicosanoids that subsequently trigger PKC signaling cascades. This guide will dissect these pathways and provide the technical details necessary to study them.

Signaling Pathways of PKC Activation

The activation of PKC by this compound is not a direct interaction. Instead, it initiates a cascade involving several enzymatic steps. The primary mechanism involves the hydrolysis of this compound to free arachidonic acid, which can then proceed via two major routes: direct activation of PKC isoforms or metabolism into eicosanoids that act as signaling molecules.

Metabolic Conversion of this compound

The prevailing model suggests that intracellular esterases convert this compound to arachidonic acid (AA). This free AA is then the key player in subsequent signaling events. The effectiveness of this compound in cellular systems, despite its inefficacy in purified enzyme assays, underscores the necessity of this metabolic conversion.

Figure 1: Initial metabolic conversion of this compound.

Eicosanoid-Mediated PKC Activation

Once formed, arachidonic acid is a substrate for two major enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX). The products of these pathways, known as eicosanoids (prostaglandins, thromboxanes, leukotrienes), are potent signaling molecules that can activate PKC.

The specific pathway involved appears to be concentration-dependent.

-

At low concentrations (e.g., 5 µM), the COX pathway is predominantly responsible for generating products that activate PKC.

-

At higher concentrations (e.g., 50 µM), the LOX pathway becomes the primary route for PKC activation.

Inhibitors of these pathways block PKC activation induced by both arachidonic acid and this compound, confirming the essential role of these metabolites.

Figure 2: Eicosanoid-mediated pathway for PKC activation.

Direct Activation and Synergism with Cofactors

Arachidonic acid can also activate certain PKC isoforms directly, a mechanism distinct from activation by DAG. This direct activation often occurs in synergy with other canonical PKC activators.

-

Synergy with Ca²⁺: Arachidonic acid (at 50 µM) can increase the sensitivity of PKC to Ca²⁺ by an order of magnitude, significantly enhancing substrate phosphorylation at physiological calcium levels (10⁻⁷ to 10⁻⁵ M).

-

Synergy with DAG: In the presence of DAG, arachidonic acid can induce irreversible PKC binding to membranes, even in the absence of Ca²⁺, leading to a constitutively active, membrane-bound form of the enzyme.

This synergistic action involves specific domains of the PKC molecule. The Ca²⁺-binding region of the C2 domain and the C1A subdomain have been identified as essential for the arachidonic acid-dependent localization and activation of PKCα.

Quantitative Data on PKC Activation

The following tables summarize quantitative data from studies investigating the effects of this compound and its metabolite, arachidonic acid, on PKC activity and translocation.

| Compound | Concentration | Cell/System Type | Observed Effect | Reference |

| This compound | 5 µM | Intact Platelets | PKC activation mediated primarily by cyclooxygenase (COX) products. | |

| This compound | 50 µM | Intact Platelets | PKC activation mediated primarily by lipoxygenase (LOX) products. Activation plateaued at 2 minutes. | |

| This compound | > 0.3 mM | In Vitro (Purified PKC) | Weak activator of the enzyme. |

Table 1: Quantitative Effects of this compound on PKC Activation.

| Compound | Concentration | Cell/System Type | Observed Effect | Reference |

| Arachidonic Acid | 10-30 nM | Human Neutrophils | Increased binding of [³H]phorbol dibutyrate (PDB), indicating PKC translocation. | |

| Arachidonic Acid | 30 nM | HEK 293 Cells | Translocation of EGFP-PKCδ from cytosol to the nuclear and plasma membranes. | |

| Arachidonic Acid | ≥ 0.5 µM | HEK 293 Cells | Translocation of EGFP-PKCβ from cytosol to the plasma membrane. | |

| Arachidonic Acid | 50 µM | Rat Synaptosomal Membranes | Increased sensitivity of GAP-43 phosphorylation to Ca²⁺ by an order of magnitude; increased maximal phosphorylation by 50%. | |

| Arachidonic Acid | 100 µM | Beta-cells | Reduced cytosolic levels of PKCδ to 40 ± 15% of control over 45 minutes. |

Table 2: Quantitative Effects of Arachidonic Acid on PKC Translocation and Activity.

Experimental Protocols

Investigating the effects of this compound on PKC requires a multi-faceted approach. Below are detailed methodologies for key experiments.

General Experimental Workflow

A typical investigation follows a logical progression from cellular assays to mechanistic studies.

Figure 3: General workflow for investigating this compound's effect on PKC.

Protocol: In Vitro PKC Kinase Activity Assay (Radiometric)

This protocol is based on the principle of measuring the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.

Materials:

-

Purified PKC enzyme or cell lysate containing PKC.

-

PKC Substrate Peptide (e.g., QKRPSQRSKYL).

-

Lipid Activator Solution (Phosphatidylserine and DAG in buffer, sonicated).

-

This compound or Arachidonic Acid.

-

Assay Dilution Buffer (ADB).

-

[γ-³²P]ATP.

-

Reaction Buffer (containing MgCl₂, ATP).

-

0.75% Phosphoric Acid (wash buffer).

-

P81 Phosphocellulose Paper.

-

Scintillation Counter and cocktail.

Procedure:

-

Prepare Reagents: Thaw all components on ice. Prepare the lipid activator by sonicating on ice for at least one minute immediately before use. Dilute [γ-³²P]ATP in the Mg²⁺/ATP cocktail.

-

Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

-

10 µL Substrate Cocktail.

-

10 µL Inhibitor Cocktail (for control) or ADB.

-

10 µL Lipid Activator (pre-sonicated).

-

10 µL of test compound (this compound, AA, or vehicle control).

-

10 µL of PKC enzyme preparation (e.g., 25-100 ng purified enzyme).

-

-

Initiate Reaction: Start the kinase reaction by adding 10 µL of the diluted [γ-³²P]ATP mixture. Vortex gently.

-

Incubation: Incubate the tubes at 30°C for 10-15 minutes. The reaction should remain in the linear range.

-

Stop Reaction & Spot: Stop the reaction by transferring a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper square.

-

Washing: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three more times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform one final wash with acetone for 2 minutes to dry the paper.

-

Quantification: Transfer the dried P81 paper square to a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the counts per minute (CPM) from samples treated with activators to control samples.

Protocol: PKC Translocation Assay (Immunofluorescence)

This method visualizes the movement of PKC from the cytosol to cellular membranes upon activation.

Materials:

-

Cells grown on glass coverslips or in imaging-grade multi-well plates.

-

PKC isoform-specific primary antibody (e.g., anti-PKCα, anti-PKCδ).

-

Fluorescently-labeled secondary antibody.

-

Fixing Solution (e.g., 4% Paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS).

-

Nuclear stain (e.g., Hoechst or DAPI).

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Starve cells of serum if necessary, then treat with this compound, a positive control (e.g., PMA), or vehicle for the desired time (e.g., 2-30 minutes).

-

Fixation: Gently decant the treatment media and wash once with PBS. Fix the cells by adding 4% paraformaldehyde and incubating at room temperature for 20 minutes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes to allow antibody access to intracellular proteins.

-

Blocking: Wash with PBS, then add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary PKC antibody in Blocking Buffer. Add the solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add to the coverslips and incubate for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Add the nuclear stain for 5-10 minutes. Wash a final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. In unstimulated cells, PKC staining will appear diffuse in the cytoplasm. Upon activation, a significant portion of the fluorescence will translocate and accumulate at the plasma membrane, nuclear envelope, or other cellular compartments.

Conclusion and Future Directions

The activation of Protein Kinase C by this compound is a complex, indirect process contingent on intracellular metabolism. The primary mechanism involves its conversion to arachidonic acid, which then either directly modulates PKC activity in synergy with Ca²⁺ and DAG or is metabolized via the COX and LOX pathways to produce signaling eicosanoids. The specific metabolic route and subsequent cellular response are dependent on the concentration of the fatty acid.

For professionals in drug development, this indirect mechanism presents both challenges and opportunities. Targeting the esterases that convert this compound or the downstream COX/LOX enzymes could provide more specific control over PKC-mediated pathways than direct PKC inhibition. Future research should focus on identifying the specific esterases involved and further characterizing how different eicosanoid profiles selectively activate various PKC isoforms. Understanding this intricate signaling network will be crucial for the development of novel therapeutics targeting diseases with dysregulated PKC activity.

References

- 1. abcam.com [abcam.com]

- 2. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Arachidonic acid and free fatty acids as second messengers and the role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic acid and related methyl ester mediate protein kinase C activation in intact platelets through the arachidonate metabolism pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Methyl Arachidonate: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Methyl arachidonate, the methyl ester of the omega-6 polyunsaturated fatty acid arachidonic acid, is a molecule of significant interest in biomedical research. It serves as a key precursor to a vast array of bioactive eicosanoids and is implicated in numerous signaling pathways, including the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and purification, equipping researchers with the foundational knowledge for its further investigation and application.

Natural Sources of this compound

This compound is not ubiquitously distributed in nature. Its primary sources are found within specific marine organisms and certain fungal species. While its direct precursor, arachidonic acid, is abundant in animal tissues, this compound itself is more selectively found. Plant-based oils are generally devoid of arachidonic acid and its esters.

Marine Invertebrates

Several species of soft corals from the genus Sarcophyton have been identified as natural sources of this compound. These include:

One study on the chemical constituents of Sarcophyton trocheliophorum reported the isolation of arachidonic acid methyl ester. Another investigation of Sarcophyton ehrenbergi led to the isolation of arachidonic acid and its ethyl ester, suggesting that the methyl ester is also likely present or can be readily derived.

Fungal Sources

The oleaginous fungus Mortierella alpina stands out as a particularly rich and commercially viable source of arachidonic acid. This fungus can be cultivated under controlled conditions to produce high yields of lipids rich in this valuable fatty acid. The arachidonic acid is typically present as a triglyceride and can be readily converted to this compound through transesterification.

Animal Tissues

While animal tissues are a primary dietary source of arachidonic acid, it is typically esterified in phospholipids within cell membranes rather than being present as this compound. However, the high abundance of arachidonic acid in tissues such as the liver, brain, and adrenal glands makes them a potential starting point for the synthesis of this compound via extraction and subsequent esterification.

Quantitative Analysis of this compound from Natural Sources

The concentration and yield of this compound can vary significantly depending on the source organism and the extraction and purification methods employed. The following table summarizes available quantitative data. It is important to note that specific quantitative data for this compound in many marine species is not extensively reported in the literature, with more focus often placed on other classes of compounds like terpenes.

| Natural Source | Analyte | Concentration / Yield / Purity | Analytical Method |

| Mortierella alpina (Strain M6) | Arachidonic Acid | 72.3% of total fatty acids | Gas Chromatography (GC) |

| Mortierella alpina (Strain M6) | Arachidonic Acid | 4.82 g/L of culture | Gravimetric |

| Mortierella alpina lipids | Arachidonic Acid | 57.1% of total fatty acids (after urea inclusion) | Not specified |

| Mortierella alpina lipids | Arachidonic Acid | 81.9% recovery (after urea inclusion) | Not specified |

| Sarcophyton sp. | Diterpenes (for comparison) | 17–100 µg/mg of tissue | Quantitative NMR (qNMR) |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing lipid extraction, purification, and in some cases, a chemical modification step to convert arachidonic acid into its methyl ester.

Protocol 1: Isolation of this compound from Mortierella alpina

This protocol details a comprehensive method for obtaining this compound from the fungal biomass of Mortierella alpina.

1. Cultivation and Biomass Harvesting:

-

Cultivate Mortierella alpina in a suitable fermentation medium (e.g., containing glucose and yeast extract) at 25°C with aeration and agitation for approximately 120 hours.

-

Harvest the fungal mycelia by centrifugation at 10,000 x g for 15 minutes.

-

Wash the biomass twice with distilled water and then freeze-dry.

2. Cell Disruption and Lipid Extraction:

-

Disrupt the dried fungal cells using mechanical methods such as high-speed homogenization or ultrasonication to enhance lipid recovery.

-

Perform a comprehensive lipid extraction using a Soxhlet apparatus with hexane as the solvent at 95°C for 8 hours.

-

Evaporate the hexane under vacuum at 40°C to obtain the crude lipid extract.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the crude lipid extract, add a solution of 0.5 M NaOH in methanol.

-

Heat the mixture at 100°C for 5 minutes and then cool to room temperature.

-

Add 12% boron trifluoride (BF₃) in methanol and heat again at 100°C for 30 minutes.

-

Cool the reaction mixture and add isooctane to extract the FAMEs.

4. Enrichment of this compound via Urea Inclusion:

-

Dissolve the FAMEs mixture in ethanol.

-

Add ground urea to the ethanolic solution and heat to dissolve.

-

Cool the mixture to 0-4°C to allow for the crystallization of urea complexes with saturated and monounsaturated fatty acid methyl esters.

-

Filter the mixture to remove the urea-FAME adducts. The filtrate will be enriched in polyunsaturated fatty acid methyl esters, including this compound.

-

Evaporate the solvent from the filtrate to obtain the enriched this compound fraction.

5. Final Purification:

-

Further purify the enriched fraction using column chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC) to obtain highly pure this compound (>98%).

Protocol 2: General Protocol for Isolation of this compound from Sarcophyton sp.

This protocol provides a general workflow for the isolation of this compound from soft corals of the genus Sarcophyton, based on common lipid extraction and purification techniques.

1. Sample Collection and Preparation:

-

Collect fresh specimens of Sarcophyton sp. and freeze-dry them.

-

Grind the dried coral tissue into a fine powder.

2. Extraction:

-

Macerate the powdered coral tissue with ethanol at room temperature, percolating every 48 hours.

-

Combine the ethanol extracts and concentrate under reduced pressure to yield a crude extract.

-

Alternatively, perform a solvent partition of the crude extract with ethyl acetate to isolate lipids and other medium-polarity compounds.

3. Chromatographic Separation:

-

Subject the crude lipid extract to column chromatography on Sephadex LH-20 to perform an initial size-exclusion separation.

-

Further fractionate the relevant fractions from the Sephadex column using silica gel column chromatography with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired fatty acid methyl esters.

4. Identification and Purification:

-

Combine the fractions containing this compound and further purify using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18).

-

Identify the purified this compound using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation from Mortierella alpina

Caption: Workflow for isolating this compound from Mortierella alpina.

Experimental Workflow for this compound Isolation from Sarcophyton sp.

Caption: General workflow for isolating this compound from Sarcophyton sp.

Signaling Pathway of Arachidonic Acid and Protein Kinase C Activation

Caption: Arachidonic acid release and activation of Protein Kinase C signaling.

References

Methyl Arachidonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Human Blood Serum Metabolite

Introduction: Methyl arachidonate, the methyl ester of the omega-6 polyunsaturated fatty acid arachidonic acid, is an endogenous metabolite present in human blood serum. While often considered in the broader context of fatty acid metabolism, this compound itself is emerging as a bioactive lipid with distinct signaling properties and potential implications in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound as a human blood serum metabolite, designed for researchers, scientists, and drug development professionals. It delves into its detection and quantification, biological significance, and associated signaling pathways, presenting data in a structured and accessible format.

Quantitative Data Summary

While specific quantitative data for this compound in human serum is not extensively reported in the literature, which primarily focuses on its parent compound, arachidonic acid, the following tables summarize available data on arachidonic acid concentrations. This information provides a relevant context for understanding the potential physiological and pathological ranges of its methyl ester derivative.

Table 1: Serum Arachidonic Acid Concentrations in Healthy Individuals and Patients with Cardiovascular Disease (CAD)

| Population | Matrix | Analyte | Concentration (μmol/L) | Key Findings |

| Healthy Controls | Serum | Arachidonic Acid | 5.94[1] | |

| CAD Patients | Serum | Arachidonic Acid | 7.26[1] | Higher serum arachidonic acid levels were associated with an increased risk of CAD in young patients.[1] |

| Healthy Subjects | Serum Phospholipids | Arachidonic Acid | - | An inverse relationship exists between the percentages of oleic acid and arachidonic acid in serum phospholipids.[2] |

| Angina Pectoris Patients | Serum Phospholipids | Arachidonic Acid | - | Serum phospholipids of patients with stable angina pectoris contained significantly more arachidonic acid than normal subjects. |

| Fatal Myocardial Infarction Patients | Serum Phospholipids | Arachidonic Acid | - | Serum phospholipids of patients with acute, fatal myocardial infarction contained significantly more arachidonic acid than normal subjects. |

Table 2: Serum Arachidonic Acid and its Ratios in Cancer

| Cancer Type | Matrix | Analyte/Ratio | Observation |

| Lung Cancer (long-term survivors treated with pembrolizumab) | Serum | EPA/AA Ratio | Higher ratio observed.[3] |

| Lung Cancer (short-term survivors treated with pembrolizumab) | Serum | EPA/AA Ratio | Lower ratio observed. |

| Liver Cancer | Serum | EPA/AA Ratio | A lower ratio was associated with a higher risk of death from liver cancer. |

| Colorectal and Lung Cancer | Plasma Phospholipids | Arachidonic Acid | Higher genetically predicted plasma phospholipid arachidonic acid concentrations were associated with an increased risk. |

Experimental Protocols

Accurate quantification of this compound in human serum is critical for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed. These methods typically involve extraction of total lipids, followed by a derivatization step to convert fatty acids to their more volatile methyl esters for GC-MS analysis, or direct analysis for LC-MS/MS.

Protocol 1: Extraction and Derivatization of Fatty Acids from Human Serum for GC-MS Analysis

This protocol outlines a common procedure for the extraction of total fatty acids from serum and their conversion to fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis.

Materials:

-

Human serum

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

BF3-methanol or HCl-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Lipid Extraction (Folch Method):

-

To 100 µL of human serum in a glass tube, add a known amount of internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of BF3-methanol (or HCl-methanol).

-

Incubate at 60°C for 30 minutes.

-

After cooling, add 1 mL of hexane and 1 mL of distilled water and vortex.

-

Centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

-

Protocol 2: Absolute Quantification of this compound in Human Serum by LC-MS/MS

This protocol describes a more direct approach for the quantification of fatty acids, including this compound, using LC-MS/MS, which may not require derivatization.

Materials:

-

Human serum

-

Acetonitrile

-

Internal standard (e.g., deuterated arachidonic acid)

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Protein Precipitation and Extraction:

-

To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a known amount of the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

-

Signaling Pathways and Biological Significance

This compound is not merely an intermediate in fatty acid metabolism; it exhibits biological activity by modulating specific signaling pathways. Its effects are often intertwined with the broader arachidonic acid cascade, which is central to inflammation and cell signaling.

Arachidonic Acid Metabolic Pathway

This compound is closely related to arachidonic acid, which is a substrate for three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. These pathways produce a diverse array of potent signaling molecules, collectively known as eicosanoids, which are involved in inflammation, immunity, cardiovascular function, and cancer.

Activation of Protein Kinase C (PKC)

This compound has been shown to be a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling cascades, including cell proliferation, differentiation, and apoptosis. The activation of PKC by this compound is thought to occur through the actions of its metabolites produced via the COX and LOX pathways.

G-Protein Coupled Receptor 72 (GPR72) Signaling

This compound has been identified as a modulator of G-protein coupled receptor 72 (GPR72). GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. The specific downstream signaling cascade initiated by the binding of this compound to GPR72 is an active area of research, but it is expected to follow the general mechanism of GPCR activation, leading to the modulation of second messengers like cAMP or inositol phosphates.

Implications in Health and Disease

The involvement of this compound and its parent compound, arachidonic acid, in fundamental signaling pathways suggests their importance in both maintaining health and contributing to disease pathogenesis.

Cardiovascular Disease: Elevated levels of arachidonic acid have been observed in patients with coronary artery disease. The ratio of eicosapentaenoic acid (EPA) to arachidonic acid (AA) in serum is emerging as a significant biomarker, with a lower EPA/AA ratio being associated with a greater risk of cardiovascular events, particularly in individuals with higher levels of inflammation.

Cancer: The role of arachidonic acid and its metabolites in cancer is complex. While some studies suggest that higher levels of arachidonic acid are associated with an increased risk of certain cancers like colorectal and lung cancer, other research indicates that arachidonic acid can have tumoricidal effects. The EPA/AA ratio has also been implicated in cancer prognosis, with a higher ratio being associated with better survival in lung cancer patients treated with immunotherapy.

Inflammation: As a key precursor to prostaglandins and leukotrienes, the arachidonic acid pathway is central to the inflammatory response. The balance between pro-inflammatory and anti-inflammatory eicosanoids is crucial for immune homeostasis.

Conclusion

This compound is a human blood serum metabolite with significant biological activities that extend beyond its role as a simple fatty acid ester. Its ability to modulate key signaling pathways, including Protein Kinase C and potentially GPR72, positions it as a molecule of interest for researchers and drug development professionals. While much of the current understanding is extrapolated from studies on arachidonic acid, the distinct properties of this compound warrant further investigation. The development of robust and standardized analytical methods for its precise quantification in serum is essential for elucidating its specific roles in health and disease and for exploring its potential as a biomarker and therapeutic target.

References

- 1. Frontiers | Association between the ratio of serum eicosapentaenoic acid to arachidonic acid and risk of coronary artery disease in young Chinese patients [frontiersin.org]

- 2. Percentages of oleic acid and arachidonic acid are inversely related in phospholipids of human sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of serum eicosapentaenoic acid/arachidonic acid ratio on overall survival in lung cancer patients treated with pembrolizumab: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Methyl Arachidonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl arachidonate, the methyl ester of the omega-6 polyunsaturated fatty acid arachidonic acid, is a multifaceted signaling molecule with a range of pharmacological activities. While often utilized as a stable precursor to arachidonic acid in experimental settings, this compound itself exhibits distinct biological effects, including the modulation of G-protein coupled receptors and the indirect activation of key signaling cascades. This technical guide provides an in-depth overview of the pharmacology of this compound, detailing its mechanisms of action, metabolic pathways, and physiological effects. It includes a compilation of available quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and relevant experimental workflows to support further research and drug development efforts.

Introduction

This compound (C21H34O2) is the methyl ester derivative of arachidonic acid, a crucial component of cell membranes and a precursor to a vast array of bioactive lipid mediators known as eicosanoids.[1] In research, this compound is frequently used as a more stable and cell-permeable compound to deliver arachidonic acid to cells and tissues.[2] Upon intracellular hydrolysis, it releases arachidonic acid, which then serves as a substrate for the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the production of prostaglandins, leukotrienes, and other eicosanoids, respectively.[3] However, emerging evidence suggests that this compound is not merely a passive precursor but also possesses intrinsic pharmacological activity. This guide will explore the known pharmacological properties of this compound, distinguishing its direct effects from those mediated by its metabolic conversion to arachidonic acid and subsequent products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C21H34O2 | [1] |

| Molecular Weight | 318.5 g/mol | [1] |

| CAS Number | 2566-89-4 | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |

Pharmacology and Mechanism of Action

The pharmacological effects of this compound are primarily attributed to two main mechanisms: direct interaction with cellular targets and indirect effects following its hydrolysis to arachidonic acid.

Direct Effects: G-Protein Coupled Receptor Modulation

This compound has been identified as a modulator of G-protein coupled receptors (GPCRs). Notably, it has been shown to act on GPR72.

-

GPR72: this compound is a modulator of GPR72 with an EC50 of approximately 5 µM. The precise downstream signaling cascade initiated by the activation of this orphan receptor by this compound is an area of ongoing research.

Indirect Effects: Activation of Protein Kinase C via Metabolites

A significant aspect of this compound's pharmacology is its ability to indirectly activate Protein Kinase C (PKC) in intact cells, such as platelets. This activation is not caused by this compound itself but rather by its metabolites produced through the COX and LOX pathways following its intracellular hydrolysis to arachidonic acid.

-

At low concentrations (around 5 µM): The activation of PKC is primarily mediated by products of the cyclooxygenase (COX) pathway.

-

At higher concentrations (around 50 µM): The lipoxygenase (LOX) pathway metabolites are the main drivers of PKC activation.

This indirect mechanism of action is a critical consideration in experimental design, as the observed effects of this compound can be dependent on the cellular enzymatic machinery present.

Quantitative Data

The following table summarizes the available quantitative data for the pharmacological activity of this compound. It is important to note that there is a scarcity of comprehensive quantitative data in the public domain, particularly regarding binding affinities and direct enzyme inhibition.

| Target/Process | Parameter | Value | Cell/System | Reference |

| GPR72 | EC50 | ~ 5 µM | Not specified | |

| Protein Kinase C Activation (via COX pathway) | Effective Concentration | ~ 5 µM | Platelets | |

| Protein Kinase C Activation (via LOX pathway) | Effective Concentration | ~ 50 µM | Platelets | |

| Cyclooxygenase (COX) Enzymes | IC50 | Not Available | - | |

| Lipoxygenase (LOX) Enzymes | IC50 | Not Available | - |

Metabolism and Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented. However, as a fatty acid methyl ester (FAME), its absorption, distribution, metabolism, and excretion (ADME) can be inferred from the general behavior of this class of compounds.

-

Absorption: Fatty acid esters are generally absorbed in the small intestine. Shorter chain fatty acid esters can be absorbed more readily.

-

Distribution: Following absorption, fatty acid esters are transported in the blood, likely bound to albumin and lipoproteins.

-

Metabolism: The primary metabolic pathway for this compound is hydrolysis by esterases to yield methanol and arachidonic acid. This can occur intracellularly. The liberated arachidonic acid is then available for metabolism by COX, LOX, and CYP enzymes.

-

Excretion: The metabolic products of arachidonic acid are further metabolized and excreted, primarily in the urine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's pharmacology. These protocols are based on established methods and can be adapted for specific research questions.

GPR72 Activation Assay (Radioligand Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for GPR72.

Materials:

-

Cell membranes expressing GPR72

-

Radiolabeled ligand for GPR72 (e.g., [3H]-labeled agonist/antagonist)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates with GF/C filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR72. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a known non-radiolabeled GPR72 ligand (for non-specific binding).

-

50 µL of varying concentrations of this compound (or vehicle control).

-

50 µL of radiolabeled GPR72 ligand at a concentration near its Kd.

-

100 µL of the GPR72 membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protein Kinase C (PKC) Activity Assay in Platelets

This protocol outlines a method to measure PKC activity in platelets stimulated with this compound, based on the phosphorylation of a substrate.

Materials:

-

Washed human platelets

-

This compound

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-32P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

-

Stop solution (e.g., 75 mM H3PO4)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation and wash them in a suitable buffer.

-

Stimulation: Pre-incubate the washed platelets with this compound (e.g., 5 µM or 50 µM) or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Lyse the platelets to release the cytosolic contents, including PKC.

-

Kinase Reaction: In a reaction tube, combine the platelet lysate, PKC substrate, and assay buffer.

-

Initiate Phosphorylation: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for 10-15 minutes.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Substrate Separation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Compare the PKC activity in this compound-stimulated platelets to the vehicle control.

Quantification of Eicosanoid Production by LC-MS/MS

This protocol describes the quantification of eicosanoids produced from this compound in a cellular system using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-